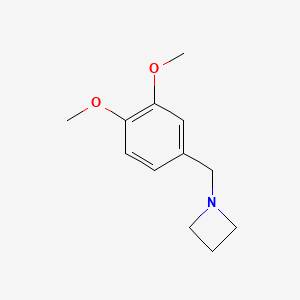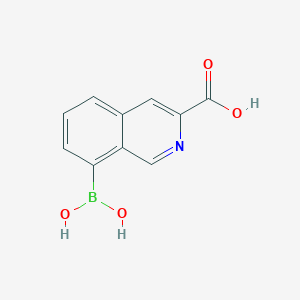
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a chlorophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate typically involves the esterification of 3-(Boc-amino)-2-(4-chlorophenyl)propanoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors also allows for more efficient heat and mass transfer, making the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 3-(Boc-amino)-2-(4-chlorophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanol.
科学研究应用
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is primarily related to its ability to undergo various chemical transformations. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can also undergo further functionalization. These transformations make the compound a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Methyl 3-(Boc-amino)-2-phenylpropanoate: Lacks the chlorine substituent on the phenyl ring.
Methyl 3-(Boc-amino)-2-(4-methylphenyl)propanoate: Contains a methyl group instead of a chlorine atom on the phenyl ring.
Methyl 3-(Boc-amino)-2-(4-fluorophenyl)propanoate: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine substituent on the phenyl ring, which can influence the compound’s reactivity and interactions with other molecules. This chlorine atom can participate in various halogen bonding interactions, making the compound useful in the design of new materials and pharmaceuticals .
属性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC 名称 |
methyl 2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-9-12(13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
InChI 键 |
LDMSKBHUERDESF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)
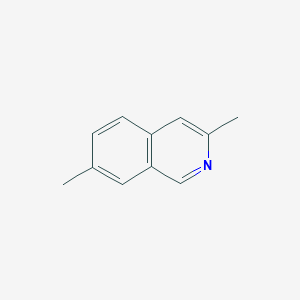
![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)

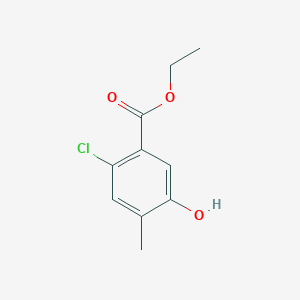
![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)
![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
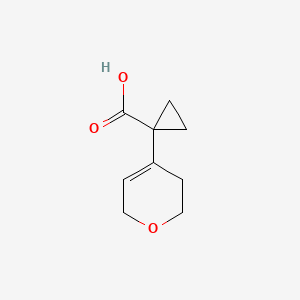
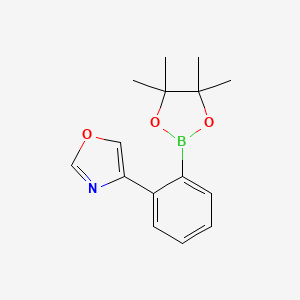
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)
